1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O2/c20-19(21,22)16-3-1-2-4-17(16)24-18(26)23-13-14-5-9-25(10-6-14)15-7-11-27-12-8-15/h1-4,14-15H,5-13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHQZYSKCVUOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.37 g/mol. The structure features a piperidine ring, tetrahydropyran moiety, and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process can be summarized as follows:
- Formation of Piperidine Derivative : The reaction begins with the preparation of the piperidine derivative through cyclization reactions.
- Introduction of Tetrahydropyran Group : This step involves adding the tetrahydropyran moiety to the piperidine ring.
- Coupling Reaction : Finally, coupling with a trifluoromethyl-substituted phenyl is performed to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown potent activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colorectal cancer) | < 10 |
| Compound B | Jurkat (Leukemia) | < 5 |
| Compound C | A431 (Skin cancer) | < 15 |
These findings suggest that the trifluoromethyl group may enhance lipophilicity and cellular uptake, contributing to improved bioactivity .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that it may modulate signaling pathways related to cell proliferation and apoptosis .
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), leading to downstream effects in cellular signaling.
- Inhibition of Enzymes : It has been suggested that similar compounds can inhibit key enzymes involved in tumor growth and survival, although specific targets for this compound remain to be elucidated .
Study 1: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of various urea derivatives on cancer cell lines. The study found that compounds with similar structures exhibited significant growth inhibition in both HT29 and Jurkat cells, with IC50 values suggesting high potency .
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis indicated that modifications in the piperidine and phenyl groups could significantly affect the biological activity of related compounds. For example, introducing electron-withdrawing groups like trifluoromethyl was associated with enhanced anticancer activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development. Specific areas of interest include:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuropharmacology: The piperidine moiety suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
Research has shown that the compound exhibits various biological activities:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders.
- Receptor Modulation: The compound could interact with receptors implicated in pain and inflammation, offering avenues for developing analgesics or anti-inflammatory agents.
Anticancer Potential
A study exploring structurally related compounds demonstrated significant cytotoxic effects on several cancer cell lines. For instance, derivatives exhibited IC50 values indicating strong antiproliferative activity against breast and lung cancer cells. These findings suggest that 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea may also possess similar anticancer properties.
Neuropharmacological Effects
Research into piperidine derivatives has revealed their potential in modulating neurotransmitter systems. A case study highlighted the ability of related compounds to enhance dopaminergic activity, which could be beneficial in treating conditions like Parkinson’s disease.
Q & A
Q. Basic
- ¹H NMR : Critical for confirming urea linkage (NH protons at ~6.0–7.0 ppm) and aromatic/trifluoromethyl substituents. For example, the tetrahydro-2H-pyran protons resonate as multiplet signals between 1.5–4.0 ppm .
- IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm⁻¹, while NH stretches are observed at ~3300–3450 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₂₄F₃N₃O₂ requires m/z 395.17) .
What statistical experimental design approaches are recommended for optimizing reaction conditions?
Advanced
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Catalyst loading (EDCI/DMAP), solvent polarity, temperature, and reaction time.
- Response variables : Yield, purity, and reaction time.
- Example : A 2⁴ factorial design can identify interactions between solvent (DMF vs. CH₂Cl₂) and temperature (25°C vs. 40°C). Central composite designs refine optimal conditions .
- Case study : For a related urea derivative, DoE reduced optimization time by 40% compared to one-factor-at-a-time approaches .
How does the trifluoromethyl group influence physicochemical properties, and what methods assess this impact?
Advanced
The CF₃ group enhances:
- Lipophilicity : Measure LogP via shake-flask or HPLC methods. CF₃ increases LogP by ~1.0 unit compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Assess using liver microsome assays. The CF₃ group reduces oxidative metabolism (e.g., CYP450-mediated dealkylation) .
- Electron-withdrawing effects : X-ray crystallography or Hammett studies show increased urea NH acidity, affecting hydrogen-bonding interactions in target binding .
How can researchers resolve contradictions in synthetic yields reported across studies?
Q. Advanced
- Critical parameter analysis : Compare solvent purity (anhydrous DMF vs. technical grade), catalyst batch variability, and moisture control. For example, EDCI hydrolyzes rapidly in humid conditions, reducing yields by up to 20% .
- Reproducibility protocols : Standardize inert atmosphere (N₂/Ar) and reaction monitoring (TLC/HPLC). A 2022 study resolved yield discrepancies (51% vs. 66%) by controlling DMAP storage conditions .
- Cross-lab validation : Collaborative round-robin testing identifies lab-specific artifacts (e.g., NMR calibration errors) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Solvent volume : Transition from batch to flow chemistry reduces DMF usage by 70%, addressing toxicity concerns .
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up.
- Exotherm management : Use calorimetry to monitor heat generation during urea bond formation, preventing decomposition at higher scales .
How can researchers validate the biological target engagement of this compound?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (Kd) to targets like soluble epoxide hydrolase (sEH). For example, a related urea derivative showed Kd = 12 nM .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in cell lysates upon compound treatment .
- Mutagenesis studies : Replace key residues (e.g., His524 in sEH) to validate urea interactions via loss-of-function .
What are best practices for ensuring compound stability during storage?
Q. Basic
- Storage conditions : -20°C in amber vials under argon to prevent urea hydrolysis.
- Stability assays : Monitor via HPLC every 6 months; degradation >5% warrants reformulation (e.g., lyophilization with trehalose) .
- Moisture control : Use desiccants (silica gel) in storage containers .
How can structure-activity relationship (SAR) studies guide further optimization?
Q. Advanced
- Core modifications : Replace tetrahydro-2H-pyran with morpholine (improves solubility but reduces potency by 3-fold) .
- Substituent scanning : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to modulate urea hydrogen-bonding capacity .
- 3D-QSAR models : Use CoMFA/CoMSIA to predict bioactivity against related targets (e.g., kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
